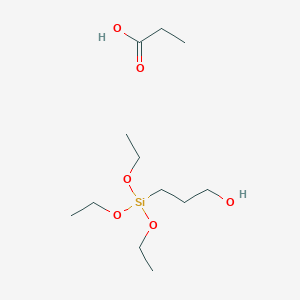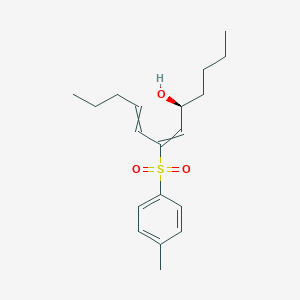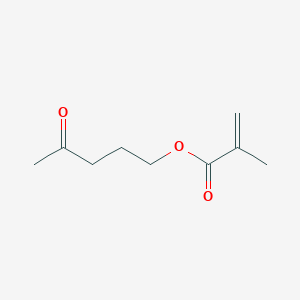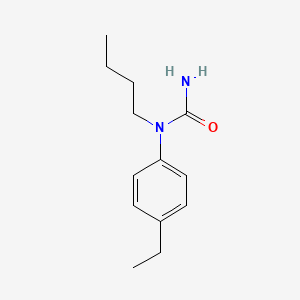
Propanoic acid--3-(triethoxysilyl)propan-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid–3-(triethoxysilyl)propan-1-ol (1/1) is an organosilicon compound with the molecular formula C9H20O5Si. It is characterized by the presence of both a propanoic acid group and a triethoxysilyl group, making it a versatile compound in various chemical applications. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it useful in a wide range of industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid–3-(triethoxysilyl)propan-1-ol typically involves the reaction of propanoic acid with 3-(triethoxysilyl)propan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of Propanoic acid–3-(triethoxysilyl)propan-1-ol involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. The industrial production methods also involve purification steps to remove any impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid–3-(triethoxysilyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of Propanoic acid–3-(triethoxysilyl)propan-1-ol include oxidizing agents like potassium dichromate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Propanoic acid–3-(triethoxysilyl)propan-1-ol include carboxylic acids, aldehydes, alcohols, and various substituted derivatives. These products are useful in different applications, including material science and organic synthesis .
Applications De Recherche Scientifique
Propanoic acid–3-(triethoxysilyl)propan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Biology: The compound is used in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is explored for its potential in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Propanoic acid–3-(triethoxysilyl)propan-1-ol involves the interaction of its functional groups with target molecules. The propanoic acid group can form hydrogen bonds and ionic interactions, while the triethoxysilyl group can form covalent bonds with inorganic surfaces. These interactions contribute to the compound’s ability to enhance the properties of materials and improve their performance in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trimethoxysilyl)-1-propanethiol: Similar in structure but contains a thiol group instead of a propanoic acid group.
3-(Triethoxysilyl)propylamine: Contains an amine group instead of a propanoic acid group.
1-Propanamine, 3-(triethoxysilyl): Similar in structure but contains an amine group instead of a propanoic acid group
Uniqueness
Propanoic acid–3-(triethoxysilyl)propan-1-ol is unique due to the presence of both a propanoic acid group and a triethoxysilyl group. This dual functionality allows it to interact with both organic and inorganic materials, making it highly versatile and useful in a wide range of applications .
Propriétés
Numéro CAS |
194672-47-4 |
|---|---|
Formule moléculaire |
C12H28O6Si |
Poids moléculaire |
296.43 g/mol |
Nom IUPAC |
propanoic acid;3-triethoxysilylpropan-1-ol |
InChI |
InChI=1S/C9H22O4Si.C3H6O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;1-2-3(4)5/h10H,4-9H2,1-3H3;2H2,1H3,(H,4,5) |
Clé InChI |
XOWPWUDJFXXNHL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)O.CCO[Si](CCCO)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)



![4-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}morpholine](/img/structure/B12580631.png)



![Acetamide, 2,2-bis[(1-methylethyl)thio]-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B12580656.png)


![6-Ethoxy-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12580675.png)

